![molecular formula C21H25N5O B1265151 N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
The compound N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide and its analogs have been extensively studied for their antibacterial properties. For instance, certain analogs have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have shown promise due to their non-cytotoxic concentrations during antibacterial activity assessments (Palkar et al., 2017). Moreover, various derivatives of similar compounds have been synthesized and tested for their in vitro antibacterial activities, with many displaying effective antibacterial properties (Fatehia & Mohamed, 2010).
Anticancer Activity
Some derivatives related to N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide have been investigated for their anticancer potential. Notably, a series of analogues underwent screening for anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. A particular compound was highlighted for its significant activity against leukemia cell lines, demonstrating the potential of these compounds in cancer treatment (Ahsan, 2012).
Enzyme Inhibition and Biological Applications
The derivatives of N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide have also been evaluated for their potential in inhibiting enzymes such as alkaline phosphatase and ecto-5'-nucleotidase. These compounds exhibit varying degrees of inhibition, suggesting their utility in medicinal chemistry and their potential to target nucleotide protein interactions (Saeed et al., 2015).
properties
Product Name |
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide |
---|---|
Molecular Formula |
C21H25N5O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O/c1-13-8-9-16(10-14(13)2)26-19-7-5-6-18(17(19)12-22-26)23-21(27)20-11-15(3)24-25(20)4/h8-12,18H,5-7H2,1-4H3,(H,23,27) |
InChI Key |
YLYBCGXZHNGCHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC(=NN4C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC(=NN4C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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